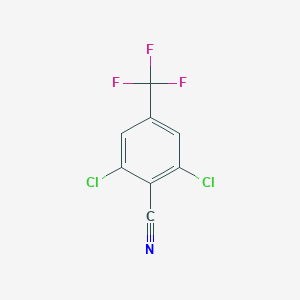

2,6-Dichloro-4-(trifluorométhyl)benzonitrile

Vue d'ensemble

Description

2,6-Dichloro-4-(trifluoromethyl)benzonitrile (2,6-DCB) is an organic compound with a wide range of uses. It is a fluorinated aromatic nitrile that has been used in a variety of scientific research applications. This compound has been studied extensively due to its unique properties, which make it an ideal choice for a variety of experiments.

Applications De Recherche Scientifique

Agriculture

Le 2,6-Dichloro-4-(trifluorométhyl)benzonitrile est étudié en chimie agricole pour son potentiel en tant que précurseur dans la synthèse de nouveaux composés aux propriétés herbicides . Ses groupes chlorés et trifluorométhyles pourraient être des sites réactifs pour des modifications chimiques ultérieures, conduisant au développement de nouveaux herbicides.

Pharmaceutiques

En recherche pharmaceutique, ce composé sert d'intermédiaire dans la synthèse de molécules plus complexes . Son motif structurel se retrouve dans divers agents thérapeutiques, et des modifications apportées à sa structure de base peuvent conduire à de nouveaux candidats médicaments avec des profils d'efficacité et de sécurité améliorés.

Science des matériaux

La combinaison unique de groupes fonctionnels du composé en fait un candidat pour la création de matériaux avancés . Les chercheurs étudient son incorporation dans les polymères pour améliorer leurs propriétés, telles que la stabilité thermique et la résistance chimique.

Synthèse chimique

Ce dérivé de benzonitrile est précieux en synthèse organique, en particulier dans la construction de composés aromatiques avec des caractéristiques électroniques spécifiques . Ses groupes attracteurs d'électrons influencent la réactivité du cycle aromatique, ce qui en fait un bloc de construction polyvalent pour les molécules organiques complexes.

Science de l'environnement

Les scientifiques de l'environnement s'intéressent aux produits de dégradation et au devenir environnemental de ce composé en raison de son utilisation potentielle dans diverses industries . Comprendre ses voies de dégradation permet d'évaluer son impact environnemental et d'élaborer des stratégies pour son utilisation et son élimination sûres.

Chimie analytique

En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans les analyses chromatographiques . Sa signature chimique distincte permet l'étalonnage des instruments et la quantification de composés similaires dans des mélanges complexes.

Biochimie

Les biochimistes étudient l'interaction de ce composé avec les systèmes biologiques pour déterminer sa bioactivité . Il peut servir de composé de référence pour le développement de nouveaux outils biochimiques ou comme sonde pour étudier les voies biologiques.

Nanotechnologie

Les applications potentielles du this compound en nanotechnologie sont explorées, en particulier dans la conception de capteurs et de dispositifs à l'échelle nanométrique . Ses propriétés chimiques pourraient être exploitées pour créer des composants fonctionnels à l'échelle nanométrique.

Mécanisme D'action

Mode of Action

It is known that the compound contains a trifluoromethyl group, which can significantly impact its chemical reactivity . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its molecular weight of 240.01 , and its physical form as a liquid . Further pharmacokinetic studies are required to fully understand its behavior in the body.

Action Environment

The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be at room temperature in a dry, sealed environment . Additionally, the compound’s trifluoromethyl group can significantly impact its physico-chemical behavior and biological activity, which can be influenced by environmental factors .

Safety and Hazards

When handling “2,6-Dichloro-4-(trifluoromethyl)benzonitrile”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to avoid contact with skin and eyes, and to wear protective gloves, clothing, and eye/face protection .

Analyse Biochimique

Biochemical Properties

2,6-Dichloro-4-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes involved.

Cellular Effects

The effects of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to changes in gene expression patterns . This disruption can result in altered cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 2,6-Dichloro-4-(trifluoromethyl)benzonitrile exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can cause changes in gene expression, further influencing cellular processes . The compound’s molecular mechanism involves complex interactions that ultimately affect the biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated significant impacts on cellular function, including altered metabolic activities and gene expression patterns.

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.

Metabolic Pathways

2,6-Dichloro-4-(trifluoromethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s presence can affect metabolic flux and metabolite levels, leading to altered biochemical activities . Understanding the metabolic pathways involving this compound is essential for comprehending its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function.

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSSFQXQAOREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371664 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157021-61-9 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

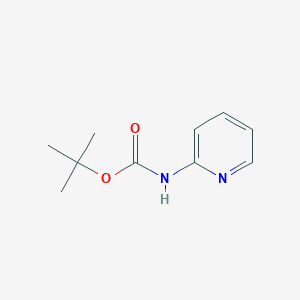

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)